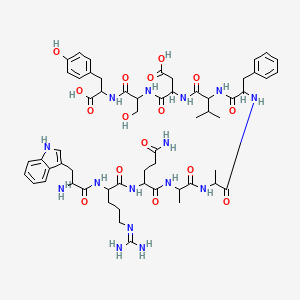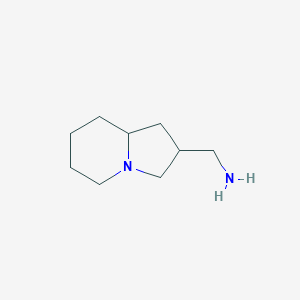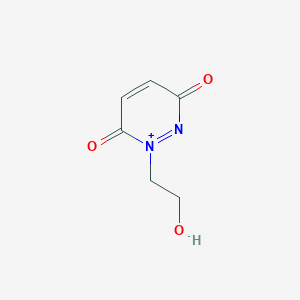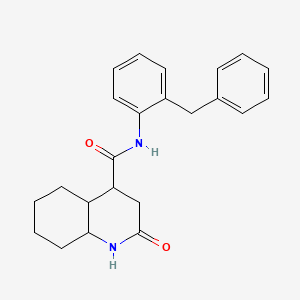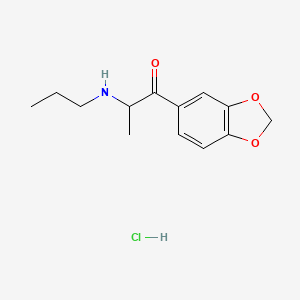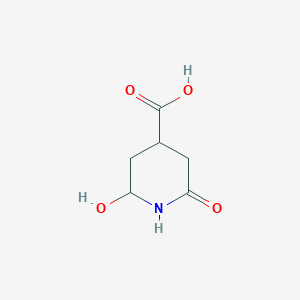
5-Bromo-3-methylidenepyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methylidenepyrazin-2-one is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of a bromine atom and a methylidene group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylidenepyrazin-2-one typically involves the bromination of a pyrazine derivative. One common method includes the reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester with N-bromosuccinimide (NBS) in the presence of an initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism, resulting in the bromination of the methyl group on the pyrazine ring .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using scalable reaction conditions. The use of palladium-catalyzed Suzuki cross-coupling reactions has been reported for the efficient synthesis of similar pyrazine derivatives . This method allows for the production of the compound in moderate to good yields, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylidenepyrazin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylidene group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted pyrazine derivatives, carbonyl compounds, and dihydropyrazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-methylidenepyrazin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylidenepyrazin-2-one involves its interaction with specific molecular targets. The bromine atom and the methylidene group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-2-methylpyridine
- 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Bromo-3-methylidenepyrazin-2-one is unique due to the presence of both a bromine atom and a methylidene group on the pyrazine ring. This combination enhances its reactivity and makes it a versatile intermediate for various chemical transformations.
Properties
Molecular Formula |
C5H3BrN2O |
|---|---|
Molecular Weight |
186.99 g/mol |
IUPAC Name |
5-bromo-3-methylidenepyrazin-2-one |
InChI |
InChI=1S/C5H3BrN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H2 |
InChI Key |
OYTBEOAPDVVLIJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)N=CC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



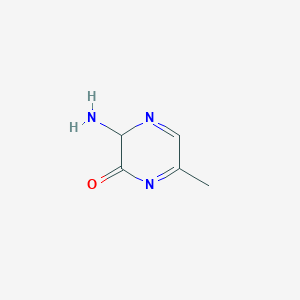
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
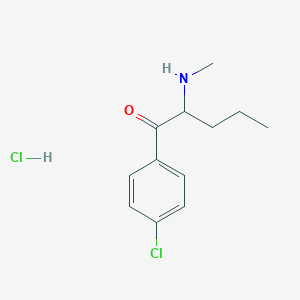
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)

